1-benzoyl-3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
1-benzoyl-3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is a complex organic compound that features a pyrrolo[2,3-b]pyridine core substituted with benzoyl, chloro, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzoyl-3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactionsFor instance, the trifluoromethyl group can be introduced using trifluoromethylation reagents under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purityFor example, simultaneous vapor-phase chlorination/fluorination at high temperatures with transition metal-based catalysts like iron fluoride can be employed .
Chemical Reactions Analysis
Types of Reactions
1-benzoyl-3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be involved in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki–Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
1-benzoyl-3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design due to its unique structural features.
Agrochemicals: The compound can be used as an intermediate in the synthesis of herbicides and pesticides.
Material Science: Its unique properties make it suitable for developing advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of 1-benzoyl-3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with molecular targets through various pathways. For instance, the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with biological membranes and proteins. The benzoyl group may participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-(trifluoromethyl)pyridine: Shares the trifluoromethyl and chloro groups but lacks the benzoyl group.
1-bromo-3-chloro-5-fluorobenzene: Contains similar halogen substitutions but on a benzene ring instead of a pyrrolo[2,3-b]pyridine core.
Uniqueness
1-benzoyl-3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is unique due to its combination of functional groups and the pyrrolo[2,3-b]pyridine core, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
[3-chloro-5-(trifluoromethyl)pyrrolo[2,3-b]pyridin-1-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClF3N2O/c16-12-8-21(14(22)9-4-2-1-3-5-9)13-11(12)6-10(7-20-13)15(17,18)19/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTWXXUJKXLYVFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2C=C(C3=C2N=CC(=C3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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